
6beta-Hydroxycortisone
Vue d'ensemble
Description
6beta-Hydroxycortisone is a metabolite of cortisol, a glucocorticoid hormone produced by the adrenal cortex. It is a C21-steroid that bears an additional hydroxy substituent at the 6beta-position. This compound is produced by the enzyme cytochrome P450 3A4 (CYP3A4), which is involved in the metabolism of various endogenous and exogenous compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6beta-Hydroxycortisone involves the hydroxylation of cortisone at the 6beta-position. This can be achieved through enzymatic reactions using CYP3A4. The reaction conditions typically involve the use of cofactors such as NADPH and oxygen .
Industrial Production Methods
Industrial production of this compound can be carried out using biotechnological methods involving the cultivation of microorganisms that express CYP3A4. These microorganisms can be genetically engineered to enhance the production yield of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
6beta-Hydroxycortisone undergoes various chemical reactions, including:
Oxidation: Conversion to 6beta-hydroxycortisol.
Reduction: Conversion back to cortisone.
Substitution: Reactions involving the replacement of the hydroxy group with other functional groups
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of CYP3A4.
Reduction: Involves reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Requires nucleophilic reagents and appropriate solvents
Major Products
Oxidation: 6beta-Hydroxycortisol.
Reduction: Cortisone.
Substitution: Various substituted cortisone derivatives
Applications De Recherche Scientifique
Biomarker for CYP3A4 Activity
6β-Hydroxycortisone serves as an important endogenous probe for evaluating CYP3A4 activity. CYP3A4 is a key enzyme involved in the metabolism of many drugs, and understanding its activity can help predict drug interactions.
- Measurement Techniques : The formation clearance (CL(f)) of 6β-hydroxycortisone and its counterpart, 6β-hydroxycortisol, has been shown to effectively indicate CYP3A4 inhibition. Studies have demonstrated that administration of itraconazole significantly decreases the CL(f) of these metabolites, establishing their utility as biomarkers for CYP3A4 inhibition in vivo .
- Clinical Relevance : The ratio of urinary 6β-hydroxycortisol to cortisol is highly correlated with midazolam clearance, making it a reliable predictor of hepatic CYP3A activity under both inhibition and induction conditions. This relationship has been validated in multiple studies, highlighting its potential for clinical applications in monitoring drug interactions .
Cancer Research Implications
Recent epidemiological studies have linked urinary ratios of 6β-hydroxycortisol to cortisol with breast cancer risk. In a population-based case-control study, women exhibiting higher levels of this ratio showed an increased risk of developing breast cancer .
- Findings : The median levels of the 6β-hydroxycortisol:cortisol ratio were significantly different between cases and controls, suggesting that alterations in cortisol metabolism may play a role in cancer pathogenesis .
Drug Interaction Studies
The application of 6β-hydroxycortisone extends into pharmacometabolomics, where it aids in predicting drug-drug interactions involving CYP3A substrates.
- Predictive Models : A study involving midazolam administration demonstrated that the urinary 6β-hydroxycortisol/cortisol ratio could effectively predict the magnitude of hepatic CYP3A induction and inhibition. This predictive capability is crucial for optimizing therapeutic strategies and minimizing adverse drug reactions .
- Case Studies : Specific case studies have illustrated how variations in this ratio correlate with changes in drug clearance rates among individuals undergoing treatment with CYP3A substrates. These findings emphasize the importance of personalized medicine approaches based on metabolic profiling .
Summary Table: Key Applications of 6β-Hydroxycortisone
Mécanisme D'action
6beta-Hydroxycortisone exerts its effects primarily through its interaction with CYP3A4. The enzyme catalyzes the hydroxylation of cortisone to form this compound. This reaction is crucial for the metabolism and clearance of cortisol in the body. The molecular targets involved include the active site of CYP3A4, where the hydroxylation reaction occurs .
Comparaison Avec Des Composés Similaires
Similar Compounds
6beta-Hydroxycortisol: Another metabolite of cortisol, produced by the same enzyme, CYP3A4
Cortisone: The parent compound from which 6beta-Hydroxycortisone is derived
Cortisol: The primary glucocorticoid hormone metabolized to form this compound
Uniqueness
This compound is unique due to its specific hydroxylation at the 6beta-position, which distinguishes it from other cortisol metabolites. This unique structural feature makes it a valuable biomarker for studying CYP3A4 activity and its role in drug metabolism .
Propriétés
IUPAC Name |
6,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15,18,22,24,27H,3-6,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHHPSBWEQCAPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(CC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936838 | |
Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16355-28-5 | |
Record name | NSC15457 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,17,21-Trihydroxypregn-4-ene-3,11,20-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80936838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the levels of 6β-Hydroxycortisone and its related compounds in biological samples?
A1: A highly specific and sensitive method employed for quantifying 6β-Hydroxycortisone (6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione), along with 6β-Hydroxycortisol and 6α-Hydroxycortisol, in human urine is gas chromatography-mass spectrometry (GC-MS) []. This technique involves derivatizing the compounds to enhance their volatility and detectability. The use of deuterium-labeled internal standards further improves the accuracy and precision of the measurements.
Q2: Can you describe the structural characteristics of 6β-Hydroxycortisone?
A2: While the provided abstracts do not delve into detailed spectroscopic data, they identify 6β-Hydroxycortisone as 6β,17α,21-Trihydroxypregn-4-ene-3,11,20-trione []. This nomenclature reveals key structural features:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.